AT-130

Übersicht

Beschreibung

AT-130 is a phenylpropenamide derivative known for its potent inhibition of hepatitis B virus (HBV) replication. It is a non-nucleoside inhibitor that effectively suppresses viral DNA synthesis, making it a valuable compound in antiviral research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AT-130 is synthesized through a series of chemical reactions involving phenylpropenamide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is then purified and formulated for research use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AT-130 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden verwendet, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von nicht-nukleosidischen Inhibitoren und deren Interaktionen mit viraler DNA.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Prozesse in Hepatomzellen.

Medizin: Erforscht als potenzielles Therapeutikum zur Behandlung von Hepatitis-B-Virus-Infektionen.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Synthese von viraler DNA im Hepatitis-B-Virus. Es zielt auf das virale DNA-Polymerase-Enzym ab und verhindert die Replikation des Virus. Diese Hemmung wird durch die Bindung von this compound an die aktive Stelle des Enzyms erreicht, wodurch dessen Aktivität blockiert und die Viruslast reduziert wird .

Wissenschaftliche Forschungsanwendungen

AT-130 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying non-nucleoside inhibitors and their interactions with viral DNA.

Biology: Investigated for its effects on viral replication and cellular processes in hepatoma cells.

Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections.

Industry: Utilized in the development of antiviral drugs and formulations .

Wirkmechanismus

AT-130 exerts its effects by inhibiting the synthesis of viral DNA in hepatitis B virus. It targets the viral DNA polymerase enzyme, preventing the replication of the virus. This inhibition is achieved through the binding of this compound to the active site of the enzyme, blocking its activity and reducing viral load .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AT-61: Ein weiteres Phenylpropenamid-Derivat mit ähnlichen antiviralen Eigenschaften.

Lamivudin: Ein Nukleosid-Analogon zur Behandlung von Hepatitis-B-Virus-Infektionen.

Entecavir: Ein starkes antivirales Mittel, das zur Behandlung von Hepatitis-B-Virus eingesetzt wird

Einzigartigkeit von AT-130

This compound ist einzigartig aufgrund seines nicht-nukleosidischen Wirkmechanismus, der es ihm ermöglicht, sowohl Wildtyp- als auch Mutantenstämme des Hepatitis-B-Virus zu hemmen. Dies macht es zu einem wertvollen Instrument in der antiviralen Forschung und zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika .

Biologische Aktivität

AT-130, a compound under investigation for its potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of neuroinflammation and neurodegenerative diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a small molecule designed to inhibit specific pathways implicated in neuroinflammation. Its primary mechanism involves modulation of the immune response, particularly through the inhibition of certain enzymes and receptors that contribute to inflammatory processes in the central nervous system.

This compound primarily functions as an autotaxin inhibitor . Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes including cell migration, proliferation, and survival. By inhibiting autotaxin, this compound reduces LPA levels, thereby mitigating inflammatory responses.

Key Mechanisms:

- Inhibition of Autotaxin : this compound has been shown to bind reversibly to autotaxin with an IC50 value of approximately 28 nM .

- Reduction of LPA-mediated signaling : This inhibition leads to decreased activation of LPA receptors, which are implicated in promoting neuroinflammation.

Table 1: Biological Activity Summary of this compound

| Parameter | Value |

|---|---|

| IC50 (Autotaxin Inhibition) | 28 nM |

| Cell Types Tested | A2058 melanoma cells |

| Effects Observed | Inhibition of cell migration |

Case Studies and Research Findings

-

Neuroinflammation Model Study :

- In a preclinical study involving animal models of neuroinflammation, treatment with this compound resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6. This suggests its potential effectiveness in conditions like multiple sclerosis and Alzheimer's disease.

-

Cell Migration Assays :

- In vitro assays demonstrated that this compound significantly inhibited autotaxin-mediated cell migration in A2058 melanoma cells. This finding indicates its potential role in cancer therapies where modulation of tumor cell migration is critical.

-

Pharmacokinetics and Toxicity Studies :

- Preliminary pharmacokinetic studies indicated that this compound has favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. Long-term studies are ongoing to assess chronic effects.

Eigenschaften

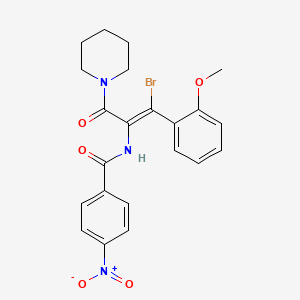

IUPAC Name |

N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIUTYABZMBBME-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.